2-Chloro-6-methoxypyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxypyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance with a melting point of 105-107°C . The compound is used as a pharmaceutical raw material .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-methoxypyridine-3-carbonitrile is 1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 . This indicates that the molecule consists of a pyridine ring with chlorine, methoxy, and nitrile substituents.Physical And Chemical Properties Analysis
2-Chloro-6-methoxypyridine-3-carbonitrile is a solid with a melting point of 105-107°C . It has a molecular weight of 168.58 and a density of 1.207 g/mL at 25°C . The compound’s refractive index is 1.528 .Scientific Research Applications
Synthesis and Spectroscopic Analysis
2-Chloro-6-methoxypyridine-3-carbonitrile serves as a precursor in the synthesis of various pyridine derivatives, exhibiting notable optical properties. Research has detailed the synthesis, structural analysis, and optical characterization, including UV–vis absorption and fluorescence spectroscopy, of related compounds. These studies provide insights into the compound's utility in developing materials with desirable optical features, such as specific absorption and emission wavelengths, influenced by solvents (Jukić et al., 2010).
Antiproliferative and Cytotoxic Activities
Derivatives of 2-Chloro-6-methoxypyridine-3-carbonitrile have been synthesized and tested for their cytotoxic activities against various cancer cell lines. A series of these derivatives displayed promising antiproliferative effects, suggesting potential applications in cancer research and therapy. This research underscores the chemical's relevance in developing new anticancer agents (Al‐Refai et al., 2019).
Microbiological Activity
Studies on the microbiological activity of 2-Chloro-6-methoxypyridine-3-carbonitrile derivatives have shown bacteriostatic and tuberculostatic properties. Such findings indicate the potential of these compounds in the development of new antibacterial and antitubercular agents, contributing to the fight against infectious diseases (Miszke et al., 2008).
Corrosion Inhibition
Derivatives synthesized from 2-Chloro-6-methoxypyridine-3-carbonitrile have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies reveal that certain pyrazolopyridine derivatives can effectively protect mild steel against corrosion, suggesting applications in materials science and engineering to enhance the durability and lifespan of metal structures (Dandia et al., 2013).
Vibrational and Electronic Spectra Studies
Density functional theory (DFT) studies on 2-Chloro-6-methoxypyridine-3-carbonitrile have provided detailed insights into its vibrational and electronic spectra. These studies are crucial for understanding the compound's structural and electronic properties, with implications for its use in various scientific and industrial applications (Arjunan et al., 2011).
Safety And Hazards
2-Chloro-6-methoxypyridine-3-carbonitrile is classified as an irritant, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Chloro-6-methoxypyridine-3-carbonitrile . For more detailed information, a more targeted literature search may be necessary.
properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBVKUXNDZFPJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559592 |
Source
|
Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-3-carbonitrile | |
CAS RN |
121643-47-8 |
Source
|
Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.